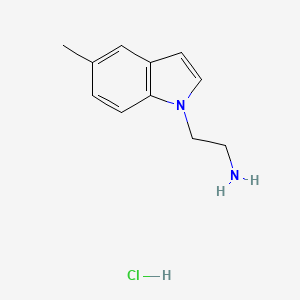

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

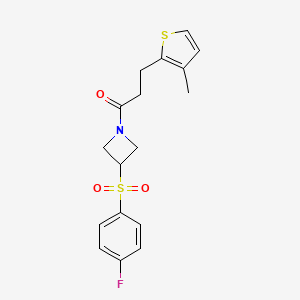

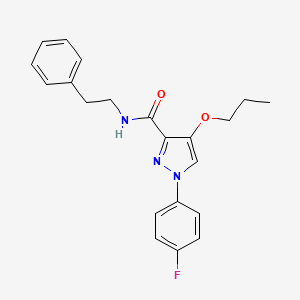

“2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C11H14N2•HCL . It is a derivative of tryptamine . The compound is provided for research use only and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of a similar compound, 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine, involves the reaction of 2-methylindole with 2-chloroethylamine hydrochloride in the presence of freshly powdered NaOH and tetrabutyl ammonium hydrogen sulfate .Molecular Structure Analysis

The molecular structure of “2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride” consists of a indole ring attached to an ethanamine group. The indole ring has a methyl group attached to the 5th carbon . The molecular weight of the compound is 210.70 g/mol .Physical And Chemical Properties Analysis

“2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride” is a solid compound . It has a molecular weight of 210.70 g/mol and a molecular formula of C11H14N2•HCL . The compound decomposes at 289-292° C .Scientific Research Applications

Antiviral Activity

Indole derivatives, such as “2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride”, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .

Anti-HIV Activity

Some indole derivatives have been found to have anti-HIV activity. For example, indolyl and oxochromenyl xanthenone derivatives have been reported as potential anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. This makes them potentially useful in the treatment of conditions characterized by oxidative stress .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H301, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately calling a poison center or doctor/physician (P301 + P310) .

Mechanism of Action

It’s worth noting that “2-(5-methyl-1h-indol-3-yl)ethanamine” is classified as a tryptamine , a class of compounds that play various roles in the body and can act on the nervous system. Tryptamines are involved in various biological processes and can interact with several receptor sites in the brain, leading to a wide range of effects.

properties

IUPAC Name |

2-(5-methylindol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12;/h2-4,6,8H,5,7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVKSPHFUHBCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride](/img/structure/B2637731.png)

![9-ethyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2637736.png)

![2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2637740.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2637742.png)

![N-{2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]phenyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2637747.png)